molecular formula C17H14O5 B3333740 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 13198-99-7

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No. B3333740
CAS RN: 13198-99-7
M. Wt: 298.29 g/mol
InChI Key: IFHXSMSQHPVVSF-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as HMC or Hesperetin-7-methyl ether, is a flavonoid compound found in citrus fruits and other plants. It has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one induces apoptosis by activating caspases and inhibiting the PI3K/Akt and NF-κB signaling pathways. In inflammation, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the NF-κB and MAPK signaling pathways. In neurodegenerative disorders, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one protects neurons from oxidative stress by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In inflammation, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one reduces the production of pro-inflammatory cytokines and enzymes, and inhibits the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments include its low toxicity, high solubility, and ability to modulate various signaling pathways. However, the limitations of using 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments include its low bioavailability and potential for off-target effects.

Future Directions

There are several future directions for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one research. In cancer research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to modulate the gut microbiome and immune system. In neurodegenerative disorder research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to cross the blood-brain barrier and target specific brain regions. Additionally, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to modulate epigenetic mechanisms and gene expression.

Scientific Research Applications

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been studied for its potential therapeutic benefits in various diseases. In cancer research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorder research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)17-16(19)15(18)13-8-7-12(21-2)9-14(13)22-17/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXSMSQHPVVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157285
Record name 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

CAS RN

13198-99-7
Record name 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013198997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PX5UCA2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

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